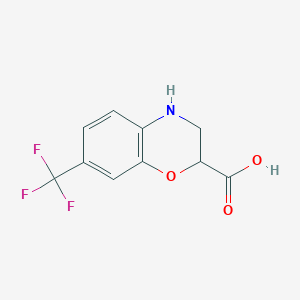

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Übersicht

Beschreibung

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8F3NO3 and its molecular weight is 247.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a trifluoromethyl group are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the compound may interact with its targets in a way that enhances these properties, leading to changes in the biological system.

Biochemical Pathways

It’s known that the trifluoromethyl group is often used in medicinal chemistry, suggesting that the compound may affect a variety of biochemical pathways .

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit increased metabolic stability , which could impact the compound’s bioavailability.

Result of Action

The presence of the trifluoromethyl group suggests that the compound may have a variety of effects, given that this group is often used to enhance certain properties of drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, trifluoroacetic acid, a known and persistent pollutant in the environment, is produced from the atmospheric degradation of fluorocarbons such as some hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) . This suggests that environmental factors could potentially influence the action and stability of this compound.

Biochemische Analyse

Biochemical Properties

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s stability and binding affinity, making it an effective inhibitor or activator in enzymatic reactions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity through direct binding interactions . Additionally, the compound’s carboxylic acid group allows it to form hydrogen bonds with amino acid residues in protein active sites, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact various cellular functions, including cell growth, differentiation, and apoptosis. Furthermore, the compound’s interaction with transcription factors can lead to changes in gene expression profiles, affecting cellular responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group enhances the compound’s ability to form stable complexes with biomolecules, often through hydrophobic interactions and van der Waals forces . Additionally, the carboxylic acid group can participate in ionic interactions and hydrogen bonding, further stabilizing these complexes. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as an activator by inducing conformational changes that enhance enzyme activity. These interactions can lead to significant changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under various conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Over time, the compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to adverse outcomes. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites. The compound’s interaction with cofactors such as NADH and FAD can also modulate its metabolic fate, affecting its overall activity and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its availability and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization can enhance the compound’s ability to modulate oxidative stress responses and energy metabolism.

Biologische Aktivität

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- CAS Number : 347-41-1

- Molecular Formula : C9H8F3NO

- Molecular Weight : 203.17 g/mol

- Purity : Typically reported at 98% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to benzoxazines. The presence of electron-withdrawing groups, such as trifluoromethyl, has been shown to enhance biological activity against various microbial strains.

Case Studies and Findings

-

Antibacterial Activity :

- A study demonstrated that compounds with trifluoromethyl groups exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) for a related compound was reported at 3.125 μg/mL, indicating strong efficacy .

- Another study found that certain analogues with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .

-

Antifungal Activity :

- Compounds similar to 7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine have also demonstrated antifungal properties. For instance, MIC values ranging from 6.25 to 25 μg/mL were observed against Candida albicans and Aspergillus fumigatus, showcasing the potential of these compounds as antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of trifluoromethyl groups significantly enhances the biological activity of benzoxazine derivatives. The fluorine atoms increase lipophilicity and may facilitate better interaction with microbial targets. This is crucial for the development of effective antimicrobial agents.

Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that benzoxazine derivatives exhibit anticancer activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against various cancer cell lines. For instance, studies have shown that similar benzoxazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

Compounds with benzoxazine structures have demonstrated antimicrobial properties. The incorporation of the trifluoromethyl group may enhance this activity by affecting the compound's interaction with microbial membranes, leading to increased permeability and cell death .

Materials Science

Polymer Chemistry

7-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can serve as a monomer in the synthesis of polybenzoxazines. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace and automotive components. The incorporation of trifluoromethyl groups can also enhance chemical resistance and reduce flammability .

Coating Applications

Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating protective coatings. These coatings can provide enhanced durability and resistance to environmental degradation, which is crucial for industrial applications .

Agrochemicals

Pesticide Development

The unique properties of this compound make it a candidate for developing new agrochemical formulations. Its potential fungicidal and herbicidal activities could contribute to more effective pest management strategies in agriculture .

-

Anticancer Activity Study

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various benzoxazine derivatives, including those similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development into therapeutic agents . -

Polymer Synthesis Research

Research conducted by polymer scientists demonstrated that incorporating this compound into polybenzoxazines resulted in materials with superior thermal stability compared to traditional polymers. This finding was published in Polymer Science, highlighting its potential in high-temperature applications . -

Agrochemical Efficacy Trial

Trials assessing the efficacy of trifluoromethyl-substituted benzoxazines as herbicides showed promising results in controlling weed populations while minimizing harm to crop yield. These findings were reported in Pesticide Science, indicating a viable path for developing environmentally friendly agricultural products .

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c11-10(12,13)5-1-2-6-7(3-5)17-8(4-14-6)9(15)16/h1-3,8,14H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMGVMKYXXJFLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(N1)C=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501155237 | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-46-2 | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501155237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.